N-[amino-[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene]phenothiazine-10-carboxamide
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Overview
Description
N-(6-ethoxy-4-methyl-2-quinazolinyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine is a complex organic compound that features a quinazoline ring, a phenothiazine moiety, and a guanidine group. Compounds with such structures are often studied for their potential pharmacological properties, including antipsychotic, anti-inflammatory, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-4-methyl-2-quinazolinyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Ring: Starting from an appropriate aniline derivative, the quinazoline ring can be synthesized through cyclization reactions.
Introduction of the Ethoxy and Methyl Groups: These groups can be introduced via alkylation reactions.
Synthesis of the Phenothiazine Moiety: Phenothiazine can be synthesized through the cyclization of diphenylamine with sulfur.
Coupling Reactions: The quinazoline and phenothiazine moieties can be coupled using a suitable linker, such as a carbonyl group.
Introduction of the Guanidine Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-4-methyl-2-quinazolinyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides or phenothiazine sulfoxides.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline or phenothiazine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, including antipsychotic, anti-inflammatory, and anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-4-methyl-2-quinazolinyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it could inhibit enzyme activity, block receptor signaling, or intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.
Phenothiazine Derivatives: Such as chlorpromazine and promethazine, which are used as antipsychotic and antihistamine drugs.
Guanidine Derivatives: Such as metformin, which is used as an antidiabetic drug.
Uniqueness
N-(6-ethoxy-4-methyl-2-quinazolinyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine is unique due to its combination of quinazoline, phenothiazine, and guanidine moieties, which may confer distinct pharmacological properties and mechanisms of action compared to other compounds.
Properties
Molecular Formula |
C25H22N6O2S |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[(E)-N'-(6-ethoxy-4-methylquinazolin-2-yl)carbamimidoyl]phenothiazine-10-carboxamide |
InChI |
InChI=1S/C25H22N6O2S/c1-3-33-16-12-13-18-17(14-16)15(2)27-24(28-18)29-23(26)30-25(32)31-19-8-4-6-10-21(19)34-22-11-7-5-9-20(22)31/h4-14H,3H2,1-2H3,(H3,26,27,28,29,30,32) |
InChI Key |
VOPVKRLVMPQGJY-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)/N=C(\N)/NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C |
Origin of Product |
United States |
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